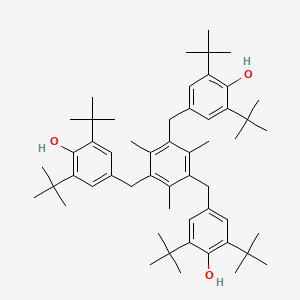

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Vue d'ensemble

Description

L’Antioxydant 330, également connu sous le nom de 1,3,5-triméthyl-2,4,6-tri-(3,5-ditert-butyl-4-hydroxybenzyl)benzène, est un antioxydant phénolique encombré à poids moléculaire élevé. Il est largement utilisé dans diverses industries en raison de son excellente stabilité thermique et de sa résistance à l’oxydation. Ce composé est particulièrement efficace pour stabiliser les polymères et les matériaux organiques, ce qui en fait un additif précieux dans la production de plastiques, de caoutchouc et d’autres matériaux qui nécessitent une stabilité à long terme.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Antioxydant 330 est synthétisé à partir du 2,6-ditert-butylphénol, du formaldéhyde, de la diméthylamine et du sym-triméthylbenzène dans un système homogène à pression normale. Le rapport molaire du 2,6-ditert-butylphénol au formaldéhyde à la diméthylamine au sym-triméthylbenzène est généralement de 1: (4-6): (4-6): (0,25-0,35). La réaction est effectuée dans un solvant sous des conditions contrôlées de température et de pression pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production d’Antioxydant 330 implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés et chauffés dans des conditions spécifiques. Le processus est conçu pour maximiser l’efficacité et minimiser les déchets. Le produit final est purifié par diverses techniques de séparation, telles que la distillation et la cristallisation, pour obtenir un antioxydant de haute pureté adapté à un usage commercial .

Analyse Des Réactions Chimiques

Types de réactions

L’Antioxydant 330 subit principalement des réactions d’oxydation et de réduction. Il agit comme un piégeur de radicaux, réagissant avec les radicaux libres pour former des produits stables et empêcher la dégradation oxydative des matériaux.

Réactifs et conditions courants

Oxydation: En présence d’agents oxydants, l’Antioxydant 330 peut former des méthides de quinone et d’autres produits d’oxydation.

Réduction: Il peut être réduit à sa forme phénolique d’origine en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution: Les groupes hydroxyles phénoliques peuvent subir des réactions de substitution avec divers électrophiles en conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des polymères stabilisés et des matériaux organiques avec une résistance accrue à la dégradation thermique et oxydative .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene has the molecular formula and a molecular weight of approximately 810.18 g/mol. Its structure features three tert-butyl groups attached to a phenolic backbone, which enhances its antioxidant properties by providing steric hindrance against oxidative degradation.

Antioxidant Applications

1. Stabilization of Polymers:

This compound is primarily recognized for its effectiveness as a synthetic phenolic antioxidant in polymer formulations. It is used to protect plastics and rubber from oxidative degradation during processing and in end-use applications. The antioxidant properties help in preventing discoloration and loss of mechanical properties over time. Studies indicate that the incorporation of this compound significantly improves the thermal stability and longevity of polymers such as polyethylene and polypropylene .

2. Food Packaging:

In food packaging materials, this compound acts as a stabilizer that prevents lipid peroxidation and maintains the quality of the packaged food by protecting it from oxidative damage. Its application in food-grade materials has been explored due to its low toxicity profile .

Therapeutic Applications

Recent research has highlighted the potential therapeutic benefits of this compound beyond its industrial uses:

1. Neuroprotection:

Research indicates that derivatives of tert-butyl phenolic antioxidants can exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. For instance, studies have shown that compounds similar to this compound can mitigate glutamate-induced toxicity in rodent models of ischemic stroke .

2. Anti-inflammatory Effects:

The antioxidant properties of this compound may also extend to anti-inflammatory applications. By modulating oxidative stress pathways and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), it shows promise in reducing inflammation-related damage in various tissues .

Case Studies

Mécanisme D'action

L’Antioxydant 330 exerce ses effets en donnant des atomes d’hydrogène aux radicaux libres, les neutralisant ainsi et empêchant les dommages oxydatifs. Les groupes hydroxyles phénoliques de sa structure sont essentiels à son activité antioxydante. Ces groupes peuvent donner des atomes d’hydrogène aux radicaux libres, formant des radicaux phénoxyles stables qui ne propagent pas d’autres réactions oxydatives. Ce mécanisme aide à stabiliser les polymères et autres matériaux en empêchant les réactions en chaîne qui conduisent à la dégradation oxydative .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxytoluène butylé (BHT): Un autre antioxydant phénolique encombré avec des applications similaires mais un poids moléculaire inférieur.

Hydroxyanisole butylé (BHA): Un antioxydant phénolique utilisé dans la conservation des aliments avec des propriétés structurelles différentes.

Irganox 1010: Un antioxydant phénolique encombré à poids moléculaire élevé avec des applications similaires mais une structure chimique différente.

Unicité

L’Antioxydant 330 est unique en raison de son poids moléculaire élevé et de ses multiples groupes hydroxyles phénoliques, qui offrent une stabilité thermique et une résistance à l’oxydation supérieures à celles des autres antioxydants. Sa structure lui permet de stabiliser efficacement une large gamme de polymères et de matériaux organiques, ce qui en fait un choix privilégié dans de nombreuses applications industrielles .

Activité Biologique

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, commonly known as Irganox 1330, is a phenolic antioxidant widely utilized in various industrial applications to prevent oxidative degradation. Its chemical structure consists of multiple tert-butyl groups that enhance its stability and antioxidant properties. This compound has garnered attention due to its potential biological activities and safety profile.

- Molecular Formula : C54H78O3

- Molecular Weight : 775.20 g/mol

- Melting Point : 240 - 250 °C

- Appearance : White to pale yellow crystalline powder

Biological Activity

This compound exhibits several biological activities primarily attributed to its antioxidant properties. These activities can be categorized into protective effects against oxidative stress and potential therapeutic applications.

Antioxidant Mechanism

The antioxidant mechanism of Irganox 1330 involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This action reduces oxidative stress and prevents cellular damage caused by reactive oxygen species (ROS). The presence of multiple tert-butyl groups provides steric hindrance that stabilizes the phenolic compounds against rapid oxidation.

Research Findings

Recent studies have explored the biological activity and safety profile of Irganox 1330:

- Antioxidant Efficacy : Research indicates that Irganox 1330 effectively inhibits lipid peroxidation in various biological systems. For instance, it has been shown to protect rat kidney cortical mitochondria from mersalyl-induced oxidative damage by reducing lipid peroxidation levels .

- Potential Therapeutic Applications : The compound has been investigated for its neuroprotective effects. In vitro studies demonstrated that derivatives of TBP-AOs (Tert-butyl phenolic antioxidants), including Irganox 1330, can reduce glutamate-induced oxidative toxicity in neuronal cells . This suggests a potential role in treating neurodegenerative conditions.

Case Studies

- Protective Role Against Nephrotoxicity :

- Impact on Cancer Metastasis :

Safety Profile

Despite its beneficial properties, concerns regarding the safety of Irganox 1330 have been raised due to its classification as a potential endocrine disruptor. Studies suggest that exposure to TBP-AOs may lead to liver and lung damage and allergic reactions . Therefore, comprehensive evaluations of their safety profiles are essential for guiding their use in consumer products.

Applications in Industry

Irganox 1330 is commonly used in:

- Food Packaging : To prevent oxidative degradation of polyethylene products.

- Plastics : As an additive to enhance the stability and shelf-life of plastic materials.

- Cosmetics : To protect formulations from oxidative spoilage.

Propriétés

IUPAC Name |

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAWBBYYMBQKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027428 | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1709-70-2 | |

| Record name | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionox 330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-BHT MESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ionox 330 and what is its primary function?

A1: Ionox 330, also known as Antioxidant 330 or 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a synthetic phenolic antioxidant. It primarily functions by inhibiting oxidation processes, making it valuable for preserving materials susceptible to degradation by oxygen. []

Q2: How does Ionox 330 exert its antioxidant effect?

A2: Ionox 330 acts as a radical scavenger, interrupting the chain reactions involved in oxidation. Its phenolic hydroxyl groups donate hydrogen atoms to free radicals, effectively neutralizing them and preventing further oxidative damage. []

Q3: In what materials is Ionox 330 commonly used as an antioxidant?

A3: Ionox 330 is frequently incorporated into plastics, particularly polypropylene, to enhance their resistance to thermal and oxidative degradation during processing and use. []

Q4: The provided research papers mention "kinh" and "n'". What do these terms signify in the context of Ionox 330?

A4: "Kinh" refers to the inhibitive rate constant, reflecting the rate at which Ionox 330 reacts with and neutralizes free radicals. "n'" represents the number of free radicals a single molecule of Ionox 330 can trap. These parameters are crucial for evaluating the effectiveness of antioxidants. []

Q5: How does the effectiveness of Ionox 330 compare to other phenolic antioxidants for polypropylene?

A5: While Ionox 330 exhibits a moderate inhibitive rate constant ("kinh") compared to other phenolic antioxidants, its effectiveness in polypropylene stems from its ability to trap nearly two free radicals per molecule ("n'"). []

Q6: Does the presence of substituents on the phenolic ring of Ionox 330 impact its antioxidant activity?

A6: Yes, the type and position of substituents on the phenolic ring significantly influence the antioxidant activity of Ionox 330. Studies indicate that para substituents play a particularly crucial role in determining the compound's overall effectiveness. []

Q7: What is the metabolic fate of Ionox 330 in mammals?

A7: Research indicates that Ionox 330 is not readily absorbed from the gastrointestinal tract in mammals like dogs and rats. Instead, it is primarily eliminated unchanged in the feces. [, ]

Q8: Does prolonged exposure to Ionox 330 alter its metabolic fate in rats?

A8: Studies show that even after prolonged dietary exposure to Ionox 330, rats do not develop the ability to degrade or absorb the compound significantly. []

Q9: What analytical techniques are commonly used to determine the presence and quantity of Ionox 330 in various matrices?

A9: Several analytical methods are employed for Ionox 330 quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify Ionox 330 in various samples, including polypropylene infusion bottles. []

- Thin-Layer Chromatography (TLC): This method, coupled with spectrophotometry, enables the determination of Ionox 330 in complex matrices like animal feed. []

- Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive technique is employed to detect and quantify Ionox 330 and its metabolites in environmental samples, such as sewage sludge, effluent, and river water. []

Q10: What are the common synthetic routes for producing Ionox 330?

A10: Several synthetic approaches have been explored for Ionox 330 production, including:

- Two-step synthesis involving etherification and Friedel-Crafts reaction: This method utilizes 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene as starting materials and offers good yields under optimized conditions. [, , ]

- Brønsted acidic ionic liquid catalysis: This approach employs Brønsted acidic functional ionic liquids, derived from pyridine and butane-1,4-sultone, as catalysts for the electrophilic substitution reaction between 1,3,5-trimethylbenzene and 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether. []

- Amino organic sulfonic acid ylide-based catalyst: This method involves a catalyst prepared from an amino organic sulfonic acid ylide and sulfuric acid to facilitate the reaction between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This approach offers high yields and allows for catalyst recovery and reuse. []

Q11: What is the significance of the "compensation temperature" observed in thermostimulated creep studies of polypropylene containing Ionox 330?

A12: Thermostimulated creep studies have revealed a "compensation temperature" (Tc) in polypropylene samples, both with and without Ionox 330. This Tc, observed at 23°C, suggests that the presence of Ionox 330 does not fundamentally alter the glass transition behavior of the polymer matrix. []

Q12: What unique application of Ionox 330 was explored in studies involving the organism Tetrahymena at low temperatures?

A13: Interestingly, Ionox 330, alongside specific phytosterols, demonstrated a protective effect against cold-induced injury in the ciliate Tetrahymena. This finding suggests a potential role for Ionox 330 in preserving membrane integrity under stressful conditions. []

Q13: Are there any documented toxicological concerns related to Ionox 330?

A14: While considered generally safe for its intended applications, toxicological studies have investigated potential adverse effects of Ionox 330. For example, research on rats suggests that high levels of selenium (20 ppm as sodium selenate) can induce liver necrosis, and Ionox 330 did not offer protection against this effect. []

Q14: Apart from its primary use as an antioxidant, are there other applications for Ionox 330?

A14: Although primarily known for its antioxidant properties, Ionox 330 has been explored for other applications, including:

- Heat stabilizer for polyvinyl chloride (PVC): Formulations incorporating Ionox 330 have shown promise in enhancing the thermal stability of PVC materials, broadening its potential applications. []

- Fluorescence elimination in C5 resin: The combined use of Ionox 330 and benzotriazole ultraviolet light absorbers has been shown to effectively eliminate fluorescence in C5 petroleum resin, improving its optical properties. []

- Component in barrier dustproof plastics: Ionox 330, alongside other additives, has been incorporated into nylon-based plastics to impart barrier properties, dust resistance, fire retardancy, and static electricity resistance, particularly for electronic product applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.